2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a phenyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the intermediate with thioacetic acid or its derivatives.
Final Coupling: The final compound is obtained by coupling the intermediate with p-toluidine under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dichlorophenyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Introduction of various functional groups at the dichlorophenyl position.
Scientific Research Applications
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
- 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
The uniqueness of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide lies in its specific substitution pattern and the presence of the p-tolyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-7-10-18(11-8-16)28-23(30)15-31-24-27-14-22(17-9-12-20(25)21(26)13-17)29(24)19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYNKIHBNFBWSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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